molecular formula C15H14O4 B6401436 3-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid CAS No. 1261974-33-7

3-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid

Cat. No.: B6401436
CAS No.: 1261974-33-7
M. Wt: 258.27 g/mol
InChI Key: SHUJANVAHSBFDE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid is an organic compound with a complex aromatic structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzoic acid with iodomethane and potassium hydroxide in a sealed tube, followed by saponification to yield the desired product . This method leverages the reactivity of the hydroxyl groups and the carboxylic acid functionality to introduce the methoxy and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Nitro, halo, and other substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The carboxylic acid group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the methylphenyl group.

    4-Hydroxy-3-methoxybenzoic acid: Differently substituted aromatic ring.

    3-Hydroxy-4-methoxyphenylacetic acid: Contains an acetic acid group instead of a benzoic acid group.

Uniqueness

3-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid is unique due to the presence of both methoxy and methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-7-11(19-2)4-6-12(9)13-5-3-10(15(17)18)8-14(13)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUJANVAHSBFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689967
Record name 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-33-7
Record name 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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